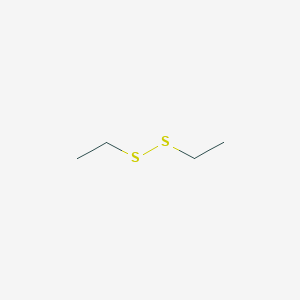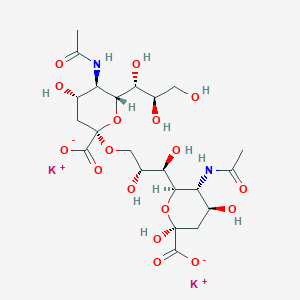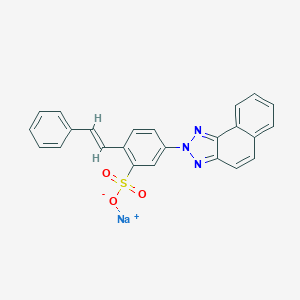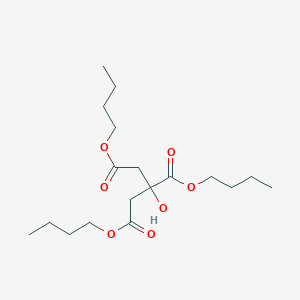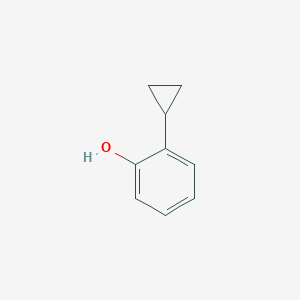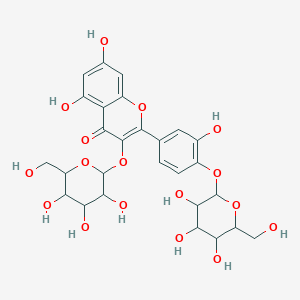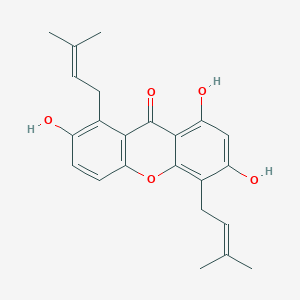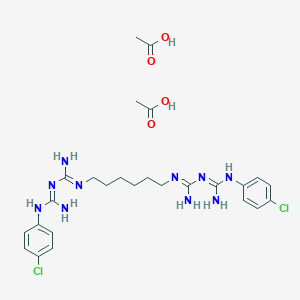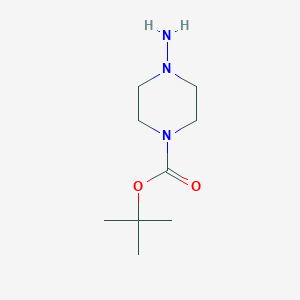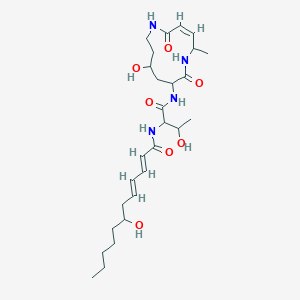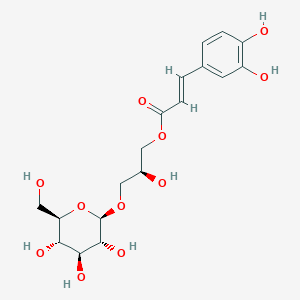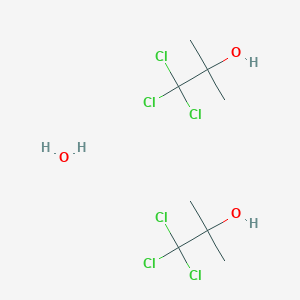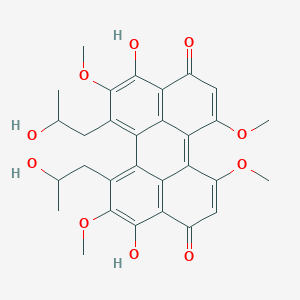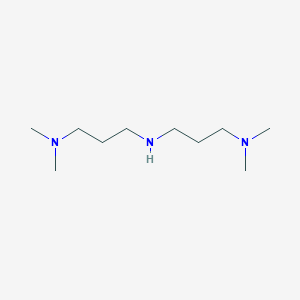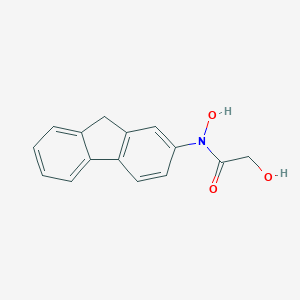
N-Hydroxy-2-glycolylaminofluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-glycolylaminofluorene (N-OH-2-GAAF) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 2-aminofluorene, which is a known mutagenic agent. N-OH-2-GAAF has been shown to possess mutagenic activity as well, and as a result, it has been used in various studies to investigate the mechanisms of mutagenesis.
作用機序
The mechanism of action of N-Hydroxy-2-glycolylaminofluorene involves the formation of DNA adducts. N-Hydroxy-2-glycolylaminofluorene is metabolized in the liver to form a reactive intermediate, which can then form covalent bonds with DNA. These adducts can cause mutations in the DNA sequence, leading to genetic instability and potential carcinogenesis.
生化学的および生理学的効果
N-Hydroxy-2-glycolylaminofluorene has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to inhibit DNA repair processes, leading to an accumulation of DNA damage. Additionally, N-Hydroxy-2-glycolylaminofluorene has been shown to induce apoptosis in cells, which can contribute to the development of cancer.
実験室実験の利点と制限
One advantage of using N-Hydroxy-2-glycolylaminofluorene in lab experiments is its ability to induce mutations in a controlled manner. This allows researchers to study the effects of mutagens on DNA replication and repair. However, one limitation of using N-Hydroxy-2-glycolylaminofluorene is its potential toxicity. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. As a result, caution must be taken when handling N-Hydroxy-2-glycolylaminofluorene.
将来の方向性
There are several future directions for research involving N-Hydroxy-2-glycolylaminofluorene. One area of interest is the role of reactive oxygen species in mutagenesis. N-Hydroxy-2-glycolylaminofluorene has been shown to induce oxidative stress in cells, and further research is needed to understand the mechanisms behind this process. Additionally, research is needed to investigate the potential carcinogenic effects of N-Hydroxy-2-glycolylaminofluorene. Finally, there is a need for the development of new methods for synthesizing N-Hydroxy-2-glycolylaminofluorene that are more efficient and cost-effective.
合成法
The synthesis of N-Hydroxy-2-glycolylaminofluorene involves the reaction of 2-aminofluorene with glyoxylic acid. The resulting product is then treated with hydroxylamine to yield N-Hydroxy-2-glycolylaminofluorene. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
N-Hydroxy-2-glycolylaminofluorene has been used in various scientific studies to investigate the mechanisms of mutagenesis. It has been shown to induce mutations in bacterial and mammalian cells, and as a result, it has been used to study the effects of mutagens on DNA replication and repair. Additionally, N-Hydroxy-2-glycolylaminofluorene has been used to investigate the role of reactive oxygen species in mutagenesis.
特性
CAS番号 |
111959-98-9 |
|---|---|
製品名 |
N-Hydroxy-2-glycolylaminofluorene |
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
N-(9H-fluoren-2-yl)-N,2-dihydroxyacetamide |
InChI |
InChI=1S/C15H13NO3/c17-9-15(18)16(19)12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8,17,19H,7,9H2 |
InChIキー |
CMUCEVGFCWOKTK-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O |
正規SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O |
その他のCAS番号 |
111959-98-9 |
同義語 |
N-hydroxy-2-glycolylaminofluorene N-hydroxy-N-glycolyl-2-aminofluorene N-OH-GAF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



